molecular formula C18H30N2O3S B5905776 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide

2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide

Cat. No. B5905776
M. Wt: 354.5 g/mol
InChI Key: VFHWJUQOGXYZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide, also known as A-366, is a novel small molecule that has been identified as a potent inhibitor of histone methyltransferase G9a. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.

Mechanism of Action

2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide exerts its biological effects by inhibiting the activity of G9a. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which leads to the repression of gene expression. 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide binds to the substrate-binding pocket of G9a and prevents the binding of its substrate, S-adenosylmethionine (SAM), thereby inhibiting its activity (Liu et al., 2015).
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in mice (Liu et al., 2015). 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide has been shown to induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy (Kubota et al., 2017).

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of G9a both in vitro and in vivo. However, there are also some limitations associated with the use of 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide in lab experiments. It has poor solubility in water, which makes it difficult to use in some assays. It also has low bioavailability, which may limit its effectiveness in vivo (Liu et al., 2015).

Future Directions

There are several future directions for the research on 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide. One potential application is in the treatment of cancer. 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide has shown promising results in preclinical studies, and further research is needed to determine its effectiveness in clinical trials. Another potential application is in the treatment of other diseases, such as neurological disorders, where epigenetic regulation plays a critical role. Further research is also needed to optimize the synthesis and improve the bioavailability of 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide (Liu et al., 2015).
Conclusion:
In conclusion, 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide is a novel small molecule that has shown promising results as a potential therapeutic agent for cancer and other diseases. Its mechanism of action involves the inhibition of G9a, a histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to determine its effectiveness in clinical trials and to optimize its synthesis and improve its bioavailability.

Synthesis Methods

The synthesis of 2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a research article published by the team of scientists who discovered this molecule (Liu et al., 2015). The synthesis involves the use of various reagents and solvents, and the final product is obtained after several purification steps.

Scientific Research Applications

2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of G9a, a histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. G9a is overexpressed in various types of cancer, and its inhibition has been shown to induce cell death and inhibit tumor growth (Liu et al., 2015).

properties

IUPAC Name

2-(1-adamantyl)-N-(2-pyrrolidin-1-ylsulfonylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c21-17(19-3-6-24(22,23)20-4-1-2-5-20)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,1-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHWJUQOGXYZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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